

# BMS-986169 versus ketamine for antidepressant effects

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A Comparative Guide to the Antidepressant Effects of BMS-986169 and Ketamine

#### Introduction

Major Depressive Disorder (MDD) remains a significant global health challenge, with a substantial number of patients exhibiting treatment-resistant depression (TRD). The discovery of the rapid antidepressant effects of the N-methyl-D-aspartate (NMDA) receptor antagonist, ketamine, has revolutionized the understanding of depression's pathophysiology and opened new avenues for therapeutic intervention. Building on this, novel glutamatergic modulators are being developed with the aim of retaining the rapid efficacy of ketamine while improving its safety and tolerability profile. One such molecule is **BMS-986169**, a selective negative allosteric modulator of the GluN2B subunit of the NMDA receptor.

This guide provides a detailed, objective comparison of **BMS-986169** and ketamine, focusing on their distinct mechanisms of action, available efficacy data, and safety profiles. The information is intended for researchers, scientists, and drug development professionals, presenting quantitative data in structured tables and illustrating key concepts with diagrams. It is important to note that while ketamine has been extensively studied in clinical trials, the data for **BMS-986169** is primarily from preclinical studies.

# Mechanism of Action: A Tale of Two NMDA Receptor Modulators







Both **BMS-986169** and ketamine exert their effects by modulating the NMDA receptor, a key player in glutamatergic neurotransmission. However, their specific mechanisms of interaction with the receptor are fundamentally different.

Ketamine: A Non-Competitive NMDA Receptor Antagonist Ketamine acts as a non-competitive antagonist, physically blocking the ion channel of the NMDA receptor.[1] Its antidepressant effects are hypothesized to stem from a preferential inhibition of NMDA receptors on GABAergic interneurons.[2][3] This leads to a disinhibition of pyramidal neurons, resulting in a surge of glutamate release.[3] This glutamate surge then preferentially activates α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, triggering downstream signaling cascades that promote synaptogenesis and neuroplasticity.[3][4] Key pathways involved include the brain-derived neurotrophic factor (BDNF)-Tropomyosin receptor kinase B (TrkB) and the mammalian target of rapamycin (mTOR) signaling pathways.[2][4]

BMS-986169: A Selective GluN2B Negative Allosteric Modulator In contrast to ketamine's broad channel-blocking activity, BMS-986169 is a negative allosteric modulator (NAM) that selectively targets the GluN2B subunit of the NMDA receptor.[5][6] It binds to an allosteric site on the GluN2B N-terminal domain, distinct from the glutamate or glycine binding sites and the ion channel.[5] This binding reduces the probability of the channel opening in response to agonist binding, thereby selectively inhibiting the function of GluN2B-containing NMDA receptors.[5] This more targeted approach is being explored with the hypothesis that it may offer a more favorable side-effect profile by avoiding the broad inhibition of all NMDA receptor subtypes, potentially mitigating the dissociative and psychotomimetic effects associated with ketamine.[5]

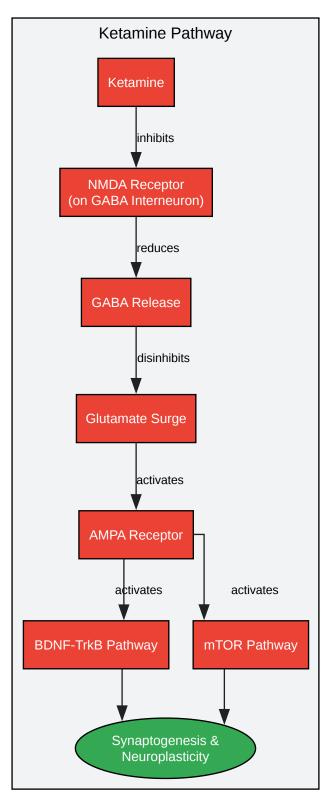
#### **Comparative Table of Mechanisms**

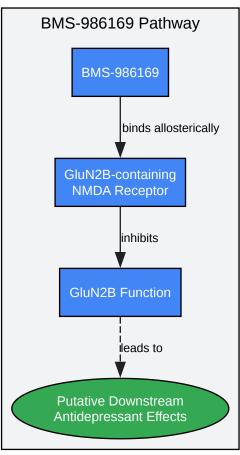


Feature	BMS-986169	Ketamine
Primary Target	GluN2B subunit of the NMDA receptor[5][6]	NMDA receptor ion channel[1]
Mechanism	Negative Allosteric Modulator[5]	Non-competitive Channel Blocker[1]
Selectivity	Selective for GluN2B- containing NMDA receptors[5]	Non-selective for NMDA receptor subtypes
Downstream Effects	Preclinical data suggests antidepressant-like activity[6]	Glutamate surge, AMPA receptor activation, increased BDNF and mTOR signaling, synaptogenesis[2][3][4]

# **Signaling Pathway Diagram**







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Caption: Proposed signaling pathways for Ketamine and BMS-986169.



#### Efficacy Data: Clinical vs. Preclinical Evidence

The evidence base for the antidepressant efficacy of ketamine is extensive and derived from numerous clinical trials. In contrast, the efficacy of **BMS-986169** has been demonstrated in preclinical animal models.

Ketamine: Ketamine, typically administered intravenously at a sub-anesthetic dose of 0.5 mg/kg over 40 minutes, has shown rapid and robust antidepressant effects in patients with TRD.[7] Significant reductions in depressive symptoms, as measured by the Montgomery-Åsberg Depression Rating Scale (MADRS), are often observed within hours of a single infusion.[8] Response rates at 24 hours post-infusion have been reported to be as high as 64%.[8][9] While the antidepressant effects of a single infusion can be transient, repeated infusions have been shown to maintain efficacy.[10]

**BMS-986169**: Preclinical studies have demonstrated the antidepressant-like potential of **BMS-986169**. In rodent models of depression, such as the mouse forced swim test (mFST), intravenously administered **BMS-986169** showed significant activity.[6] The compound demonstrated a minimum effective dose of 1.0 mg/kg (i.v.) in the mFST, which corresponded to a 73% ex vivo GluN2B receptor occupancy.[6] These preclinical findings provided the basis for selecting its prodrug, BMS-986163, for further development for major depressive disorder.[5]

Comparative Table of Efficacy Data

Metric	BMS-986169	Ketamine
Evidence Type	Preclinical (rodent models)[6]	Clinical (human trials)[8][9]
Primary Outcome	Reduced immobility time in forced swim test[6]	Change in MADRS score from baseline[8]
Key Finding	Minimum effective dose of 1.0 mg/kg (i.v.) in mice[6]	~8-point greater reduction in MADRS vs. midazolam at 24h[8]
Response Rate	Not applicable	~64% at 24 hours post- infusion[8][9]

## **Experimental Protocols**



The methodologies for evaluating the antidepressant effects of **BMS-986169** and ketamine differ significantly due to their respective stages of development.

Ketamine Clinical Trial Protocol (Generalized): A typical randomized, double-blind, active placebo-controlled trial for ketamine in TRD would involve the following:

- Participants: Adults diagnosed with MDD who have failed to respond to at least two previous adequate antidepressant treatments.
- Intervention: A single intravenous infusion of ketamine (e.g., 0.5 mg/kg) administered over 40 minutes.
- Control: An active placebo, such as midazolam, to mimic some of the subjective effects of ketamine and maintain blinding.
- Primary Outcome Measure: The change in the total score on the Montgomery-Åsberg
  Depression Rating Scale (MADRS) from baseline to 24 hours after the infusion.
- Secondary Outcome Measures: Response and remission rates, changes in other depression and anxiety scales, and assessment of side effects.

**BMS-986169** Preclinical Protocol (Generalized): A representative preclinical study to assess the antidepressant-like effects of **BMS-986169** would involve:

- Subjects: Male mice (e.g., C57BL/6 strain).
- Intervention: Intravenous administration of BMS-986169 at various doses.
- Behavioral Assay: The forced swim test, where mice are placed in a cylinder of water and the duration of immobility is measured. A reduction in immobility time is interpreted as an antidepressant-like effect.
- Pharmacodynamic Assessment: Ex vivo receptor occupancy studies in the brain to correlate the behavioral effects with target engagement.

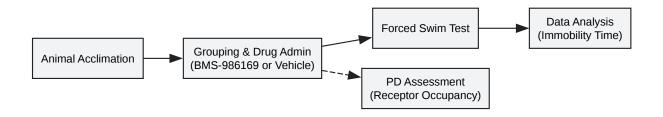
## **Experimental Workflow Diagrams**





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Caption: Generalized workflow for a ketamine clinical trial.



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Caption: Generalized workflow for a preclinical antidepressant study.

### Safety and Tolerability

A key motivation for developing selective GluN2B modulators like **BMS-986169** is to improve upon the safety and tolerability profile of less selective compounds like ketamine.

Ketamine: The use of ketamine is associated with a distinct set of acute, transient side effects. These include:

- Psychotomimetic/Dissociative Effects: Feelings of detachment from reality or oneself.[11][12]
- Cardiovascular Effects: Transient increases in blood pressure and heart rate.[11][12]
- Neurological Effects: Dizziness, blurred vision, and headache are common.[11]
- Abuse Potential: As a substance with known recreational use, there is a potential for abuse, though this is considered low in a medically supervised setting.

**BMS-986169**: Preclinical safety data for **BMS-986169** and its prodrug have been aimed at establishing a therapeutic window. **BMS-986169** showed weak inhibition of the hERG channel, which is associated with cardiac risk, with a high multiple of safety relative to its effective



plasma concentration in mice.[6] In a cardiovascular safety assessment in anesthetized guinea pigs, it did not produce an increase in the QTc interval at doses up to 10 mg/kg.[6] The development of such selective modulators is predicated on the hypothesis that they will have a reduced burden of CNS side effects compared to ketamine, although this remains to be confirmed in human studies.[5]

**Comparative Table of Safety Profiles** 

Adverse Effect Profile	BMS-986169 (Predicted/Preclinical)	Ketamine (Clinically Observed)
Dissociative Effects	Hypothesized to be reduced due to selectivity[5]	Common, transient[11][12]
Cardiovascular	No QTc prolongation in guinea pigs at tested doses[6]	Transient hypertension and tachycardia[11][12]
Abuse Potential	To be determined in human studies	Potential for abuse, managed in clinical settings
Common AEs	To be determined in human studies	Dizziness, headache, nausea, blurred vision[11]

#### Conclusion

**BMS-986169** and ketamine represent two distinct approaches to modulating the glutamatergic system for the treatment of depression. Ketamine, a non-selective NMDA receptor channel blocker, has demonstrated rapid and potent antidepressant effects in extensive clinical trials, establishing a new paradigm in antidepressant therapy. However, its use is accompanied by a notable side-effect profile, including transient dissociative and psychotomimetic symptoms.

**BMS-986169**, a selective negative allosteric modulator of the GluN2B subunit, embodies a more targeted strategy. Preclinical data are promising, suggesting antidepressant-like activity with a potentially favorable safety margin. The core hypothesis driving its development is that by selectively modulating a specific NMDA receptor subunit, it may be possible to achieve the rapid antidepressant effects of ketamine with improved tolerability. This hypothesis, however, requires rigorous validation through well-controlled clinical trials. The comparison between these two compounds highlights the evolution of drug development in this space, moving from



broad-acting agents to more refined, mechanism-based therapeutics. Future clinical data on **BMS-986169** will be crucial to determine if this targeted approach translates into a clinically meaningful advantage for patients with major depressive disorder.

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